Core Compound Identification and Physicochemical Properties
Core Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 4-(1-Aminoethyl)benzonitrile
This document provides a comprehensive technical overview of 4-(1-Aminoethyl)benzonitrile, a versatile chiral building block crucial for research and development in the pharmaceutical and chemical industries. This guide delves into its chemical identity, synthesis, analytical characterization, applications in medicinal chemistry, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
4-(1-Aminoethyl)benzonitrile is a chiral aromatic amine featuring a nitrile group at the para position of the benzene ring. Its chirality, stemming from the stereocenter at the ethylamine alpha-carbon, makes it a valuable precursor for enantioselective syntheses. The compound exists as a racemate and as individual (R) and (S) enantiomers, each with distinct CAS numbers.
The nitrile group can serve as a crucial hydrogen bond acceptor or a bioisostere for a carbonyl group in drug-target interactions, while the primary amine provides a reactive handle for extensive chemical modification.[1] This dual functionality underpins its significance as a research scaffold.[1]
| Property | Value | Source |
| Chemical Name | 4-(1-Aminoethyl)benzonitrile | [2][3] |
| Synonyms | 1-(4-Cyanophenyl)ethylamine, p-Cyano-α-methylbenzylamine | [3] |
| Molecular Formula | C₉H₁₀N₂ | [3][4] |
| Molecular Weight | 146.19 g/mol | [3][5] |
| CAS Number (Racemate) | 86225-78-7 | [2][3] |
| CAS Number ((R)-enantiomer) | 210488-53-2 | [5][6] |
| CAS Number ((S)-HCl salt) | 911372-80-0 | [7][8] |
| CAS Number ((R)-HCl salt) | 911372-78-6 | [9][10][11] |
| Monoisotopic Mass | 146.0844 Da | [4] |
| Predicted XlogP | 0.9 | [4] |
| Storage Temperature | 2-8°C, Refrigerator | [3] |
Synthesis and Purification Strategies
The synthesis of 4-(1-Aminoethyl)benzonitrile is most commonly achieved through the reductive amination of its corresponding ketone precursor, 4-acetylbenzonitrile. This method is efficient and widely applicable for converting carbonyls to amines.
Causality in Experimental Design
The chosen protocol, reductive amination, involves two key transformations in one pot: the formation of an imine intermediate from the ketone and an ammonia source, followed by its immediate reduction to the amine.
-
Ammonia Source: Ammonium acetate is selected as it provides both ammonia and a mild acidic catalyst (acetic acid upon dissociation) to promote imine formation.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice. It is a mild reducing agent that is selective for the protonated imine intermediate over the starting ketone, which prevents the formation of the corresponding alcohol as a major byproduct. Its reactivity is enhanced under the slightly acidic conditions provided by the ammonium acetate buffer.
-
Solvent: Methanol is an excellent solvent for both the reactants and the reducing agent, facilitating a homogeneous reaction environment.
Diagram: General Synthesis Workflow
Caption: Workflow for the synthesis and purification of 4-(1-Aminoethyl)benzonitrile.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-acetylbenzonitrile (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.
-
Addition of Reducing Agent: Cool the mixture to 0°C using an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine by flash column chromatography on silica gel, using a gradient elution system (e.g., ethyl acetate in hexanes with 1% triethylamine to prevent product tailing) to afford the pure 4-(1-Aminoethyl)benzonitrile. For benzonitrile-related compounds, distillation under reduced pressure is also a viable purification method.[12]
Structural Elucidation and Analytical Methodologies
The structural integrity and purity of 4-(1-Aminoethyl)benzonitrile are confirmed using a combination of spectroscopic and chromatographic techniques.[13][14] As a chiral compound, enantiomeric purity is a critical parameter determined by specialized chromatographic methods.
Expected Spectroscopic Data
The following table summarizes the expected spectral characteristics based on the compound's structure.
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| IR Spectroscopy | C≡N stretch | ~2230-2220 cm⁻¹ | Characteristic sharp absorption for an aromatic nitrile. |
| N-H stretch | ~3400-3250 cm⁻¹ | Broad signal typical for a primary amine. | |
| Aromatic C-H stretch | ~3100-3000 cm⁻¹ | Absorption for sp² C-H bonds on the benzene ring. | |
| Aliphatic C-H stretch | ~3000-2850 cm⁻¹ | Absorption for sp³ C-H bonds of the ethyl group. | |
| ¹H NMR | Aromatic Protons | δ ~7.4-7.7 ppm (m, 4H) | Two doublets (AA'BB' system) for the para-substituted ring. |
| Methine Proton (-CH) | δ ~4.2 ppm (q, 1H) | Quartet due to coupling with the adjacent methyl protons. | |
| Amine Protons (-NH₂) | δ ~1.5-2.5 ppm (s, broad, 2H) | Broad singlet, chemical shift is concentration and solvent dependent. | |
| Methyl Protons (-CH₃) | δ ~1.4 ppm (d, 3H) | Doublet due to coupling with the adjacent methine proton. | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | δ ~118-120 ppm | Characteristic chemical shift for a nitrile carbon. |
| Quaternary Aromatic C | δ ~145-148 ppm | Carbon atom attached to the aminoethyl group. | |
| Aromatic C-H | δ ~126-133 ppm | Signals for the four protonated aromatic carbons. | |
| Quaternary Aromatic C | δ ~110-115 ppm | Carbon atom attached to the nitrile group. | |
| Methine Carbon (-CH) | δ ~50-55 ppm | Aliphatic carbon bearing the amine group. | |
| Methyl Carbon (-CH₃) | δ ~24-28 ppm | Aliphatic methyl carbon. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 146.08 | Corresponds to the molecular weight of the compound. |
| [M+H]⁺ | m/z = 147.09 | Protonated molecule, commonly observed in ESI or CI. |
Diagram: Analytical Workflow for Chiral Purity
Caption: Standard workflow for determining the enantiomeric excess of the compound.
Protocol: Chiral HPLC for Enantiomeric Separation
The separation of enantiomers is a critical analytical task in modern chemistry.[15] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose.[16][17]
-
System Preparation: Use an HPLC system equipped with a UV detector. The key component is a CSP column, often based on polysaccharides like cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD).[16][17]
-
Mobile Phase Selection: For basic compounds like amines, a normal-phase mobile phase is typically effective. A common starting point is a mixture of n-hexane and 2-propanol (isopropanol, IPA) (e.g., 90:10 v/v).[17]
-
Additive for Basic Compounds: To improve peak shape and resolution, a small amount of an amine additive, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1% v/v), should be added to the mobile phase.[17] This additive competes with the analyte for active sites on the stationary phase, reducing peak tailing.
-
Sample Preparation: Prepare a dilute solution of the 4-(1-Aminoethyl)benzonitrile sample (approx. 1 mg/mL) in the mobile phase.
-
Chromatographic Run: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Inject the sample and monitor the elution profile with the UV detector at a wavelength where the analyte absorbs (e.g., 254 nm).
-
Data Analysis: The two enantiomers will elute at different retention times. Integrate the area of each peak. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Significance and Applications in Medicinal Chemistry
4-(1-Aminoethyl)benzonitrile is not merely a laboratory chemical; it is a strategic building block in the synthesis of complex therapeutic agents.[1][18] Its value stems from the combination of a modifiable primary amine, a bio-active benzonitrile core, and a defined stereocenter.
Diagram: Role as a Versatile Scaffold
Caption: The compound's functional groups enable diverse modifications for SAR studies.
-
Scaffold for Enzyme Inhibitors: The α-amino nitrile structure is a key feature in several modern pharmaceuticals, particularly enzyme inhibitors.[1] The nitrile group can form reversible covalent or non-covalent interactions with active site residues (e.g., serine proteases), while the amine provides a vector for introducing substituents that can occupy other pockets of the binding site to enhance potency and selectivity.[1] Dipeptidyl peptidase-IV (DPP-IV) inhibitors like Vildagliptin and Saxagliptin are prominent examples of drugs containing an α-amino nitrile moiety.[1]
-
Pharmacophore Mimicry: The benzonitrile group is a well-established pharmacophore in medicinal chemistry.[1] Its linear geometry and ability to act as a hydrogen bond acceptor allow it to mimic the function of a carbonyl group, which is vital for many drug-receptor interactions. This feature was successfully exploited in the development of non-steroidal aromatase inhibitors.[1]
-
Structure-Activity Relationship (SAR) Studies: The primary amine is a powerful functional handle. It can be readily acylated, alkylated, or converted into sulfonamides, allowing medicinal chemists to systematically explore the chemical space around the core structure. This process is fundamental to optimizing a lead compound's efficacy, selectivity, and pharmacokinetic properties.[1]
Safety, Handling, and Storage
Proper handling of 4-(1-Aminoethyl)benzonitrile is essential to ensure laboratory safety. The compound is classified as harmful if swallowed or in contact with skin.[19] Users must consult the Safety Data Sheet (SDS) before use.[2][20]
| Hazard Class | GHS Statement | Precautionary Code |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301 + P312 |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P302 + P352 |
| Flammability | H227: Combustible liquid | P210 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[20][21][22] Ensure that eyewash stations and safety showers are readily accessible.[20]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling.[19][21] Do not eat, drink, or smoke in the work area.[19][22]
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, such as a refrigerator designated for chemicals (2-8°C).[3][20] Store away from incompatible materials like strong oxidizing agents, acids, and acid chlorides.[20]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]
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